molecular formula C32H48O6 B1254859 Alisol C monoacetate CAS No. 26575-93-9

Alisol C monoacetate

Numéro de catalogue B1254859
Numéro CAS: 26575-93-9
Poids moléculaire: 528.7 g/mol
Clé InChI: KOOCQNIPRJEMDH-QSKXMHMESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Alisol C monoacetate is a triterpenoid that has been found in Alisma orientale and has diverse biological activities . It is active against certain antibiotic-resistant strains of S. aureus, E. faecium, E. coli, and P. aeruginosa .


Synthesis Analysis

The structure of Alisol C monoacetate has been clarified to be 16-oxoalisol B 23-monoacetate . The first three alisols, -A, -B, and -C, and their monoacetate derivatives were isolated in 1970 by researchers from Takeda Chemical Industries Ltd .


Molecular Structure Analysis

The molecular formula of Alisol C monoacetate is C32H48O6 . The exact mass is 528.35 and the molecular weight is 528.730 . The InChI code is InChI=1S/C32H48O6/c1-17(14-22(37-18(2)33)27-29(5,6)38-27) .


Chemical Reactions Analysis

Alisol C monoacetate is a triterpenoid with diverse biological activities. The first three alisols, -A, -B, and -C, and their monoacetate derivatives were isolated in 1970 by researchers from Takeda Chemical Industries Ltd .

Applications De Recherche Scientifique

Antibacterial Activity

Alisol C monoacetate has been identified as an active agent against certain antibiotic-resistant strains of bacteria such as Staphylococcus aureus, Enterococcus faecium, Escherichia coli, and Pseudomonas aeruginosa. It exhibits minimum inhibitory concentrations (MICs) ranging from 2.5-5 µg/ml , indicating its potential as a therapeutic agent in treating infections caused by these pathogens .

Osteoporosis Treatment

This compound has shown promising results in inhibiting osteoclast formation, which is crucial in the treatment of osteoporosis. In a co-culture of primary rat osteoblasts and bone marrow cells, Alisol C monoacetate inhibited osteoclast formation induced by calcitriol. Additionally, it reduced trabecular bone loss and serum levels of cytokines like TNF-α, IL-6, and IL-1β in an ovariectomized rat model, suggesting its utility in managing osteoporosis-related bone degradation .

Anti-inflammatory Properties

Alisol C monoacetate has demonstrated effectiveness in reducing inflammation. For instance, it significantly reduced ear edema in a mouse model of delayed-type hypersensitivity. This indicates its potential application in the treatment of inflammatory conditions .

Lipid Metabolism Regulation

Research suggests that Alisol C monoacetate may play a role in lipid metabolism, which is critical for managing conditions like hyperlipidemia. It has been associated with hypocholesterolemic activity, indicating its potential use in lowering cholesterol levels and managing cardiovascular diseases .

Anticancer Potential

While the anticancer effects of Alisol C monoacetate have been reported, most studies have been conducted using tumor cell lines, and solid in vivo data is lacking. However, the compound has been associated with anti-proliferative activities, suggesting a possible role in cancer treatment pending further research .

Modulation of Molecular Targets

Alisol C monoacetate interacts with various molecular targets, including the farnesoid X receptor, soluble epoxide hydrolase, and other enzymes and functional proteins. These interactions contribute to its diverse pharmacological effects, such as anti-atherosclerosis, antioxidant, and anti-fibrotic activities, which are valuable in multiple therapeutic areas .

Mécanisme D'action

Target of Action

Alisol C Monoacetate, a triterpenoid found in Alisma orientale, has been shown to have diverse biological activities . It has been found to be active against certain antibiotic-resistant strains of S. aureus, E. faecium, E. coli, and P. aeruginosa . The compound has been proposed to interact with diverse protein targets, including the farnesoid X receptor, soluble epoxide hydrolase, and other enzymes (AMPK, HCE-2) and functional proteins (YAP, LXR) .

Mode of Action

It is known that it interacts with its targets, leading to changes in cellular processes . For example, Alisol C Monoacetate has been shown to inhibit osteoclast formation induced by calcitriol in a co-culture of primary rat osteoblasts and primary rat bone marrow cells .

Biochemical Pathways

Alisol C Monoacetate is believed to modulate several biochemical pathways. It has been suggested that it may modulate the PI3K-AKT and MAPK pathways . These pathways are involved in a variety of cellular processes, including cell growth, proliferation, differentiation, and survival .

Pharmacokinetics

It is known that the compound is a solid at room temperature and has solubility in dmf, dmso, and ethanol . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

Alisol C Monoacetate has been shown to have several effects at the molecular and cellular level. It reduces trabecular bone loss and serum levels of a variety of cytokines, including TNF-α, IL-6, and IL-1β, in an ovariectomized rat model of osteoporosis when administered at doses of 1 and 2 mg/kg . It also reduces ear edema in a mouse model of delayed-type hypersensitivity .

Safety and Hazards

Alisol C monoacetate should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment and ensure adequate ventilation .

Propriétés

IUPAC Name

[(1S,3R)-1-[(2R)-3,3-dimethyloxiran-2-yl]-3-[(5R,8S,9S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-3,16-dioxo-2,5,6,7,9,11,12,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H48O6/c1-17(14-22(37-18(2)33)27-29(5,6)38-27)25-19-15-20(34)26-30(7)12-11-24(36)28(3,4)23(30)10-13-31(26,8)32(19,9)16-21(25)35/h17,20,22-23,26-27,34H,10-16H2,1-9H3/t17-,20+,22+,23+,26+,27-,30+,31+,32+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOOCQNIPRJEMDH-QSKXMHMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C1C(O1)(C)C)OC(=O)C)C2=C3CC(C4C5(CCC(=O)C(C5CCC4(C3(CC2=O)C)C)(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C[C@@H]([C@@H]1C(O1)(C)C)OC(=O)C)C2=C3C[C@@H]([C@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@@]4([C@]3(CC2=O)C)C)(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H48O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alisol C 23-acetate

CAS RN

26575-93-9
Record name Alisol C 23-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026575939
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ALISOL C 23-ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TF3DV2XK24
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Alisol C monoacetate
Reactant of Route 2
Alisol C monoacetate
Reactant of Route 3
Alisol C monoacetate
Reactant of Route 4
Alisol C monoacetate
Reactant of Route 5
Alisol C monoacetate
Reactant of Route 6
Alisol C monoacetate

Q & A

Q1: What is the chemical structure of Alisol C monoacetate and how is it related to other Alisol compounds?

A1: Alisol C monoacetate (16-oxoalisol B 23-monoacetate) is a triterpene isolated from Alismatis Rhizoma. Its structure is closely related to other bioactive triterpenes found in the same plant, namely Alisol A and Alisol B. Specifically, Alisol C monoacetate is a derivative of Alisol B, differing by the presence of a ketone group at the 16th carbon atom [, ].

Q2: What biological activities have been reported for Alisol C monoacetate?

A2: While Alisol C monoacetate itself has shown to be inactive in inhibiting inducible nitric oxide synthase (iNOS) in a study using murine macrophage-like RAW 264.7 cells [], other studies suggest that it may possess liver-protective properties. Research indicates that Alisol C monoacetate, along with Alisol A monoacetate and Alisol B monoacetate, demonstrated significant liver-protective activities against carbon tetrachloride (CCl4) induced liver damage in rats [, ]. This protection was observed through various markers, including liver microsomal enzyme activity, serum glutamic pyruvic transaminase levels, and serum triglyceride content.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.